N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine
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Overview
Description
N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes a thietane ring and an alkyne chain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine typically involves the reaction of hept-5-yn-1-amine with 2,2-dimethylthietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the carbonyl group of the thietanone. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to form amides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming new ring structures that can interact with biological targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Hept-5-yn-1-amine: A simpler alkyne amine that lacks the thietane ring.
2,2-Dimethylthietan-3-one: A thietane derivative without the alkyne chain.
N-(Hept-5-yn-1-yl)cyclopropanamine: A compound with a cyclopropane ring instead of a thietane ring.
Uniqueness
N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine is unique due to the combination of its alkyne chain and thietane ring, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-hept-5-ynyl-2,2-dimethylthietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS/c1-4-5-6-7-8-9-13-11-10-14-12(11,2)3/h11,13H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYLZNSDJJECFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCNC1CSC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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